molecular formula C14H21N3O2 B1294079 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886363-80-0

8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No.: B1294079
CAS No.: 886363-80-0
M. Wt: 263.34 g/mol
InChI Key: ZULASIGKOAEFKW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through various methods, including the condensation of o-phenylenediamine with a suitable carbonyl compound.

    Introduction of the Amino Group: The amino group is introduced through nitration followed by reduction. The nitration of the benzodiazepine core is carried out using nitric acid, followed by reduction with a reducing agent such as tin(II) chloride.

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) protecting group.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anxiolytic and anticonvulsant activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. The compound binds to the benzodiazepine site on the GABA receptor, enhancing the inhibitory effects of GABA and leading to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.

    Lorazepam: Another benzodiazepine used for its sedative and anxiolytic effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is unique due to its specific structural features, such as the presence of the Boc protecting group and the amino group. These features contribute to its distinct chemical reactivity and potential pharmacological properties.

Properties

IUPAC Name

tert-butyl 8-amino-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-7-6-16-12-8-11(15)5-4-10(12)9-17/h4-5,8,16H,6-7,9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULASIGKOAEFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649607
Record name tert-Butyl 8-amino-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-80-0
Record name tert-Butyl 8-amino-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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